Cas no 30192-44-0 (1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester)

6-Chloro-1H-benzimidazole-2-carboxylic acid ethyl ester is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. Its benzimidazole core structure provides a robust scaffold for the development of biologically active molecules, particularly as an intermediate in synthesizing antifungal, antiviral, and antitumor agents. The chloro-substitution at the 6-position enhances its reactivity, facilitating further functionalization, while the ethyl ester group improves solubility and handling properties. This compound is valued for its stability under standard conditions and compatibility with various synthetic routes, making it a practical choice for medicinal chemistry and industrial applications. Its well-defined purity and consistent performance ensure reliable results in research and production settings.
1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester structure
30192-44-0 structure
Product Name:1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester
CAS No:30192-44-0
MF:C10H9ClN2O2
MW:224.643661260605
CID:297178
PubChem ID:53435835
Update Time:2025-10-28

1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester
    • 5-CHLORO-1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER
    • 6-chloro-1H-Benzimidazole-2-carboxylic acid ethyl ester
    • ethyl 6-chloro-1H-benzimidazole-2-carboxylate
    • 5-Chlor-2-carbethoxy-benzimidazol
    • 5-Chlor-benzimidazol-2-carbonsaeureethylester
    • ETHYL 5-CHLORO-1H-1,3-BENZODIAZOLE-2-CARBOXYLATE
    • ETHYL 5-CHLORO-1H-BENZIMIDAZOLE-2-CARBOXYLATE
    • 30192-44-0
    • ethyl 6-chloro-1H-1,3-benzodiazole-2-carboxylate
    • D78602
    • Ethyl 5-Chlorobenzimidazole-2-carboxylate
    • DTXSID30700788
    • MFCD06659809
    • AB26362
    • SY351911
    • FT-0716542
    • AKOS012662624
    • Inchi: 1S/C10H9ClN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13)
    • InChI Key: YOSDDOJQQIPOAS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC(C(=O)OCC)=N2

Computed Properties

  • Exact Mass: 224.03500
  • Monoisotopic Mass: 224.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55A^2
  • XLogP3: 2.7

Experimental Properties

  • PSA: 54.98000
  • LogP: 2.39300

1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester Pricemore >>

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1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester Related Literature

Additional information on 1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester

1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester (CAS No. 30192-44-0): A Comprehensive Overview

1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester, identified by its CAS number 30192-44-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's unique structural features, encompassing a benzimidazole core substituted with a chloro group at the 6-position and an ethyl ester at the 2-position, contribute to its remarkable reactivity and biological potential.

The benzimidazole scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities. Compounds bearing this moiety have been extensively explored for their roles as antiviral, antibacterial, anticancer, and anti-inflammatory agents. The introduction of a chloro substituent at the 6-position of the benzimidazole ring further enhances the compound's pharmacological profile by modulating electronic and steric properties, thereby influencing its interactions with biological targets.

The ethyl ester functionality at the 2-position of the benzimidazole ring adds another layer of complexity to the compound's chemical behavior. This ester group can undergo various transformations, including hydrolysis to yield the corresponding carboxylic acid or transesterification to introduce different alkyl groups. Such reactivity makes 1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecules with tailored biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of benzimidazole derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at specific positions within the benzimidazole ring can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, research published in Journal of Medicinal Chemistry has shown that substituents at the 2- and 6-positions can influence binding affinity to target enzymes and receptors, thereby enhancing therapeutic efficacy.

The ethyl ester derivative of 6-chlorobenzimidazole-2-carboxylic acid has been investigated for its potential as a precursor in the synthesis of biologically active molecules. Its structural flexibility allows for further functionalization, making it a useful building block in drug discovery campaigns. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer progression and inflammatory diseases. The chloro group at the 6-position plays a crucial role in these interactions by serving as a hydrogen bond acceptor or participating in π-stacking interactions with biological targets.

In vitro studies have revealed that derivatives of 1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester exhibit promising activity against various disease-related targets. For example, derivatives with modifications at the 2-position have shown inhibitory effects on kinases and other enzymes implicated in tumor growth. Additionally, structural analogs have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function. These findings underscore the compound's potential as a lead molecule or intermediate in the development of new therapeutic strategies.

The synthesis of 1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as o-aminoacetophenone or o-phenylenediamine, researchers can construct the benzimidazole core through condensation reactions. Subsequent chlorination and esterification steps yield the desired product with high regioselectivity and yield. Advances in catalytic methods have further refined these synthetic routes, making them more efficient and environmentally friendly.

The chemical stability of this compound under various conditions is another critical aspect worth considering. Studies have shown that 1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester remains stable under ambient conditions but may degrade under extreme pH conditions or prolonged exposure to light and oxygen. These insights are crucial for optimizing storage conditions and ensuring shelf-life stability during pharmaceutical development.

In conclusion, 1H-Benzimidazole-2-carboxylicacid, 6-chloro-, ethyl ester (CAS No. 30192-44-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing novel bioactive molecules targeting various diseases. Recent studies highlight its role in developing inhibitors for cancer and inflammation-related pathways, demonstrating its importance as a lead compound or synthetic precursor.

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